3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in the regulation of various cellular processes, such as glycogen metabolism, cell proliferation, and apoptosis.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the utility of related compounds as key intermediates in synthesizing a wide variety of heterocyclic structures. For example, one study detailed the efficient regiospecific annulation of heterocycles, showcasing the versatility of certain compounds in creating novel heterocyclic frameworks with potential application in medicinal chemistry and material sciences (Sarvesh Kumar, H. Ila, H. Junjappa, 2007). Another investigation focused on the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, highlighting the potential for generating biologically active molecules (M. Badr, M. M. Aly, A. Fahmy, M. E. Mansour, 1981).
Antimicrobial Activities
Further studies explore the antimicrobial properties of synthesized compounds, indicating the research's implications for drug development. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities shed light on the potential therapeutic uses of these compounds (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
Photophysical Properties
The investigation into the photophysical properties of novel fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, offers insights into the material sciences, potentially impacting the development of new optical materials (Petr P. Petrovskii, O. Tomashenko, M. Novikov, A. Khlebnikov, H. Stoeckli-Evans, 2017).
Novel Synthesis Methods
The development of new and convenient methods for preparing heterocyclic compounds, such as the preparation of 2-substituted quinazolines, illustrates the ongoing innovation in synthetic organic chemistry. This research not only expands the toolbox of synthetic chemists but also paves the way for creating new molecules with potential application in various scientific fields (J. V. Eynde, J. Godin, A. Mayence, A. Maquestiau, E. Anders, 1993).
Mechanism of Action
Target of Action
The primary target of 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in the regulation of brain chemistry and is implicated in a variety of mental, cognitive, metabolic, neurological, and neurodegenerative disorders .
Mode of Action
This compound acts as a modulator of TAAR1 It interacts with the receptor, influencing its activity and modulating the signaling pathways it controls
Biochemical Pathways
The modulation of TAAR1 by this compound affects various biochemical pathways. TAAR1 is known to influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . By modulating TAAR1 activity, this compound can potentially impact these neurotransmitter systems and their associated physiological functions.
Result of Action
The modulation of TAAR1 by this compound can have various molecular and cellular effects, depending on the specific context. Given TAAR1’s role in neurotransmitter regulation, these effects could potentially include changes in neurotransmitter levels, alterations in neuronal signaling, and impacts on cognitive and neurological function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with TAAR1. Additionally, individual variations in factors like genetics and metabolism can also influence the compound’s effects .
properties
IUPAC Name |
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-12(5-3-7-16-14)15(19)17-8-9-20-13-6-2-1-4-11(13)10-17/h1-7H,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUNLGYBFJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.